An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dibromo-3-chloropyridin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dibromo-3-chloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Chemistry
The pyridine ring is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic properties and its prevalence in a vast array of biologically active molecules. The strategic functionalization of this heterocycle with multiple halogen atoms and an amino group, as seen in 2,6-Dibromo-3-chloropyridin-4-amine, creates a highly versatile and reactive building block. The interplay of the electron-withdrawing effects of the bromine and chlorine atoms with the electron-donating nature of the amine substituent makes this compound a subject of significant interest for the synthesis of complex molecular architectures.
This technical guide provides a comprehensive examination of the core physicochemical properties of 2,6-Dibromo-3-chloropyridin-4-amine. In the absence of extensive publicly available experimental data for this specific molecule, this document leverages validated data from closely related analogs and established chemical principles to offer a robust predictive overview. Every effort has been made to ground these predictions in empirical evidence, providing researchers with a reliable foundation for its use in synthesis and drug discovery programs.
Molecular Identity and Structure
The structural identity of the target compound is crucial for the accurate interpretation of its chemical behavior.
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IUPAC Name: 2,6-Dibromo-3-chloropyridin-4-amine
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Synonyms: 4-Amino-2,6-dibromo-3-chloropyridine; 4,6-Dibromo-2-chloropyridin-3-amine[1][2]
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Molecular Formula: C₅H₃Br₂ClN₂
The pyridine core is substituted with two bromine atoms at positions 2 and 6, a chlorine atom at position 3, and an amine group at position 4. This substitution pattern is key to its reactivity, which will be discussed in a later section.
Core Physicochemical Properties: A Data-Driven Overview
The following table summarizes the key physicochemical properties of 2,6-Dibromo-3-chloropyridin-4-amine. Where direct experimental data is unavailable, values are predicted based on the properties of structurally similar compounds and computational models.
| Property | Value/Predicted Value | Context and Comparative Insights |
| Molecular Weight | 286.35 g/mol [2] | This is the calculated molecular weight based on the atomic masses of its constituent elements. |
| Melting Point | Predicted: >150 °C (with decomposition) | The high degree of halogenation and the potential for intermolecular hydrogen bonding via the amine group suggest a high melting point. For comparison, 4-Amino-3-bromo-2-chloropyridine has a melting point of 148-153 °C[3][4]. The addition of a second bromine atom would likely increase the melting point further. |
| Boiling Point | Not applicable (likely decomposes) | Similar to other highly substituted aminopyridines, this compound is expected to decompose at high temperatures before boiling. |
| Solubility | Predicted: Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, hot alcohols). | The pyridine nitrogen and amine group can act as hydrogen bond acceptors and donors, respectively, affording some aqueous solubility. However, the large, hydrophobic halogen atoms will dominate, leading to greater solubility in organic solvents. |
| pKa (of the pyridinium ion) | Predicted: < 1 | The electron-withdrawing effects of the three halogen substituents will significantly decrease the basicity of the pyridine nitrogen, making it a very weak base. For context, the pKa of the pyridinium ion of 4-aminopyridine is 9.11, while that of 2-chloropyridine is 0.72. The combined effect of three halogens is expected to result in a pKa well below 1.[5] |
Spectroscopic Characterization: The Fingerprint of a Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
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¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the C5-H proton and a broad singlet for the -NH₂ protons. The exact chemical shift of the C5-H will be influenced by the surrounding halogen atoms. For comparison, in the less substituted 2,6-dibromopyridine, the H-3/H-5 protons appear as a doublet at ~7.26 ppm and the H-4 proton as a triplet at ~7.44 ppm.[6] The introduction of the electron-donating amino group at C4 and the chloro group at C3 will alter these shifts. The -NH₂ protons will be exchangeable with D₂O.
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¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the bromine atoms (C2 and C6) are expected to be significantly downfield. The chemical shifts will be influenced by the inductive effects of the halogens and the resonance effect of the amine group.
Proposed Protocol for NMR Analysis
This protocol is adapted from established methods for similar halogenated pyridines.[6]
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Sample Preparation:
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Accurately weigh 15-25 mg of 2,6-Dibromo-3-chloropyridin-4-amine for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.
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Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for aminopyridines to ensure complete dissolution and to clearly observe the NH protons.
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Include a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
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Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
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Transfer the solution into a 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter any particulate matter.
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¹H NMR Acquisition:
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Spectrometer: 400 MHz or higher.
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Pulse Program: Standard single-pulse experiment.
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Acquisition Time: ~4 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: 16-64 scans.
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¹³C NMR Acquisition:
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Spectrometer: 100 MHz or higher.
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Pulse Program: Standard proton-decoupled single-pulse experiment with NOE.
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1640-1600 | Strong | N-H bending (scissoring) |
| 1580-1450 | Strong to Medium | C=C and C=N ring stretching vibrations |
| 1350-1250 | Strong | Aromatic C-N stretching |
| Below 1000 | Strong | C-Br and C-Cl stretching vibrations |
Proposed Protocol for FT-IR Analysis
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Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of 2,6-Dibromo-3-chloropyridin-4-amine with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
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Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
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Data Acquisition:
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Record a background spectrum of the empty sample holder.
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Place the KBr pellet in the sample holder of an FT-IR spectrometer.
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Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The background spectrum will be automatically subtracted.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
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Expected Molecular Ion (M⁺): A prominent cluster of peaks will be observed due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The most abundant peaks in the molecular ion cluster will correspond to the combinations of these isotopes. The exact mass can be used to confirm the elemental composition.
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Fragmentation: Fragmentation is likely to involve the loss of halogen atoms (Br or Cl) and potentially the elimination of HCN from the pyridine ring.
Synthesis and Reactivity: A Chemist's Perspective
Understanding the synthesis and reactivity of 2,6-Dibromo-3-chloropyridin-4-amine is crucial for its application as a chemical intermediate.
Proposed Synthetic Pathway
A plausible synthetic route to 2,6-Dibromo-3-chloropyridin-4-amine could start from a more readily available precursor like 4-aminopyridine or a dihalopyridine. A likely approach would involve a multi-step halogenation process.
Caption: Proposed two-step synthesis of the target compound.
Causality Behind Experimental Choices:
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Bromination of 4-Aminopyridine: The amino group is a strong activating and ortho, para-directing group. Direct bromination of 4-aminopyridine would be expected to substitute at the positions ortho to the amine (3 and 5-positions) and para to the nitrogen (4-position is already substituted). However, under strongly acidic conditions, the pyridine nitrogen is protonated, and the amino group can also be protonated, deactivating the ring. Careful control of conditions is necessary. An alternative is to start with 2,6-dibromopyridine and introduce the amino group at the 4-position via a nucleophilic aromatic substitution (SNAr) reaction, often requiring harsh conditions.
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Chlorination of 2,6-Dibromo-pyridin-4-amine: The existing substituents on 2,6-Dibromo-pyridin-4-amine will direct the incoming electrophile (the chlorinating agent). The amino group is a strong activator, directing ortho and para. The bromine atoms are deactivating but also ortho, para-directing. The position ortho to the strongly activating amino group (C3 and C5) would be the most likely sites for electrophilic chlorination. Using a mild chlorinating agent like N-chlorosuccinimide (NCS) can provide more controlled chlorination.
Reactivity Profile
The reactivity of 2,6-Dibromo-3-chloropyridin-4-amine is dominated by the electronic properties of its substituents.
Caption: Key reaction pathways for the target molecule.
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Nucleophilic Aromatic Substitution (SNAr): The bromine atoms at the 2- and 6-positions are highly activated towards nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen and the other halogens makes these positions electron-deficient and susceptible to substitution by nucleophiles such as amines, alkoxides, and thiolates. This makes the compound an excellent scaffold for introducing diversity at these positions.
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Palladium-Catalyzed Cross-Coupling: The C-Br bonds are particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of complex derivatives. The differential reactivity of C-Br versus C-Cl bonds can potentially be exploited for selective cross-coupling.
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Reactions of the Amino Group: The primary amine at the 4-position can undergo standard reactions such as acylation, alkylation, and diazotization, allowing for further modification of the molecule.
Conclusion: A Building Block with High Potential
2,6-Dibromo-3-chloropyridin-4-amine represents a highly functionalized and reactive pyridine derivative with significant potential as a building block in the synthesis of novel compounds for pharmaceutical and materials science applications. While direct experimental data on its physicochemical properties are sparse, a comprehensive understanding can be built through the analysis of closely related analogs and the application of fundamental chemical principles. This guide provides a foundational understanding of its properties, expected spectroscopic characteristics, and reactivity, empowering researchers to effectively incorporate this versatile scaffold into their synthetic strategies. The proposed experimental protocols offer a starting point for the in-depth characterization of this promising molecule.
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